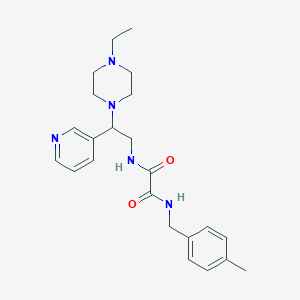

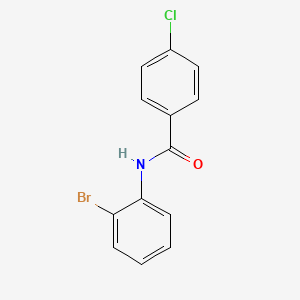

N-(2-bromophenyl)-4-chlorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthetic route for this compound involves the reaction of 4-chlorobenzoic acid with 2-bromophenylamine . The amide group forms through condensation between the carboxylic acid and the amine functional groups. The reaction typically occurs under acidic or basic conditions, resulting in the formation of N-(2-bromophenyl)-4-chlorobenzamide .

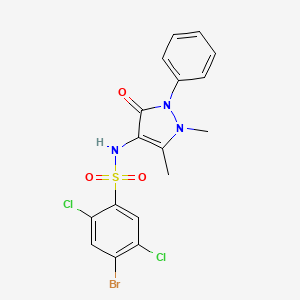

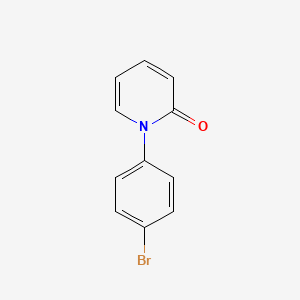

Molecular Structure Analysis

The molecular structure of N-(2-bromophenyl)-4-chlorobenzamide consists of a benzene ring with a chlorine atom at position 4 and a bromine atom at position 2. The amide functional group (CONH) is attached to the benzene ring. The arrangement of atoms and bond angles can be visualized using computational tools .

Chemical Reactions Analysis

Aplicaciones Científicas De Investigación

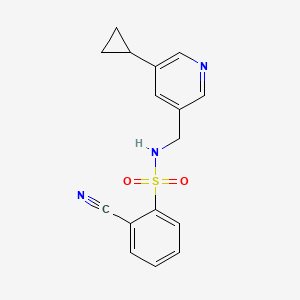

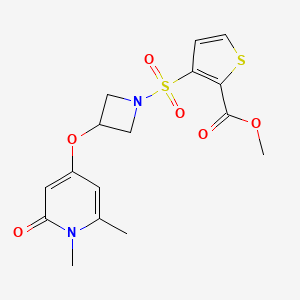

Synthesis and Structural Characterization

N-(2-bromophenyl)-4-chlorobenzamide has been a subject of interest in the synthesis and structural characterization of chemical compounds. For example, the synthesis and characterization of related benzamide compounds have been documented, such as the synthesis of N-Piperidine benzamides CCR5 antagonists (Cheng De-ju, 2015). Similarly, the preparation and characterization of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide highlight the focus on benzamide derivatives in research (H. Bi, 2014).

Pharmacodynamic Studies

Some benzamide compounds have been studied for their pharmacodynamic properties. For instance, the synthesis and pharmacodynamic study of N-(4-sulfaphenyl)-2-hydroxyl-5-chlorobenzamide has been explored, showing its potential biological activities (Zhang Xiao-yong, 2005).

Radiation Protection Features

Benzamide derivatives have been investigated for their radiation protection features. An experimental work on the radiation protection features of some bioactive compounds of Mannich bases, including benzamide derivatives, has been conducted, showing their potential in medical oncology and nuclear medicine (D. Yılmaz, E. Kavaz, H. Gul, 2020).

Antifungal Activities

Research on benzamide derivatives also extends to their antifungal activities. For example, the in vitro activities of 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones against common and emerging yeasts and molds have been evaluated, showcasing the broad-spectrum activity of these compounds (V. Buchta et al., 2004).

Catalytic Reactions

The role of benzamide derivatives in catalytic reactions is another area of study. The Cobalt(III)-catalyzed [4 + 2] annulation of N-chlorobenzamides with maleimides demonstrates the chemical reactivity and potential applications of these compounds in synthesizing biologically active molecules (N. Muniraj, K. R. Prabhu, 2019).

Propiedades

IUPAC Name |

N-(2-bromophenyl)-4-chlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClNO/c14-11-3-1-2-4-12(11)16-13(17)9-5-7-10(15)8-6-9/h1-8H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMKCUYDMAFXQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-bromophenyl)-4-chlorobenzamide | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorophenyl)sulfanyl]-N-(2-phenylethyl)propanamide](/img/structure/B2370949.png)

![tert-Butyl N-[(5-formylthiophen-2-yl)methyl]carbamate](/img/structure/B2370951.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2370955.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B2370958.png)

![3-(2,6-dichlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2370961.png)